2-Hydroxy-4,6-dimethylbenzaldehyde

ALDH3A1 inhibition enzyme kinetics benzaldehyde oxidation

2-Hydroxy-4,6-dimethylbenzaldehyde (CAS 1666-02-0; synonyms: 4,6-dimethylsalicylaldehyde, 4,6-dimethyl-2-hydroxybenzaldehyde) is a disubstituted salicylaldehyde derivative bearing methyl groups at the 4- and 6-positions of the aromatic ring. With a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol, it is a solid at ambient temperature (mp ~48–50 °C) and requires storage under inert atmosphere at 2–8 °C.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 1666-02-0
Cat. No. B2373390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4,6-dimethylbenzaldehyde
CAS1666-02-0
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C=O)C
InChIInChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3
InChIKeyQVNGLKIFRNFPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4,6-dimethylbenzaldehyde (CAS 1666-02-0): Sourcing and Selection Guide for the 4,6-Dimethylated Salicylaldehyde Building Block


2-Hydroxy-4,6-dimethylbenzaldehyde (CAS 1666-02-0; synonyms: 4,6-dimethylsalicylaldehyde, 4,6-dimethyl-2-hydroxybenzaldehyde) is a disubstituted salicylaldehyde derivative bearing methyl groups at the 4- and 6-positions of the aromatic ring [1]. With a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol, it is a solid at ambient temperature (mp ~48–50 °C) and requires storage under inert atmosphere at 2–8 °C . The compound possesses both a phenolic hydroxyl group and an aldehyde functionality, enabling its use as a bidentate ligand precursor in Schiff base condensation and metal complexation chemistry [1].

Why Salicylaldehyde or Other Substituted Benzaldehydes Cannot Simply Replace 2-Hydroxy-4,6-dimethylbenzaldehyde


The presence of two ortho/para-directing methyl substituents at positions 4 and 6 fundamentally alters both the electronic character and steric profile of the salicylaldehyde scaffold compared to unsubstituted salicylaldehyde [1]. These substituents increase electron density on the ring, modulate the acidity of the phenolic proton, and introduce steric hindrance around the reactive aldehyde group. These changes translate into measurable differences in enzyme inhibition potency, metal-chelate stability, and regioselectivity in heterocycle synthesis that cannot be replicated by salicylaldehyde, 4-methoxysalicylaldehyde, or 4,6-dimethoxysalicylaldehyde alone [2]. The quantitative evidence below demonstrates that interchanging analogs without understanding these differences compromises experimental reproducibility and product yield.

Quantitative Differentiation Evidence: 2-Hydroxy-4,6-dimethylbenzaldehyde Versus Analog Comparators


ALDH3A1 Enzyme Inhibition: 2-Hydroxy-4,6-dimethylbenzaldehyde vs. Structural Analog CB7

In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation (1 min preincubation), 2-hydroxy-4,6-dimethylbenzaldehyde (reported as compound A24 in US9328112) displayed an IC₅₀ of 2,100 nM [1]. In the same assay system sourced from the same patent family (US9328112 and US9320722), the closely related analog CB7 (a distinct substituted benzaldehyde) exhibited an IC₅₀ of 200 nM, representing a 10.5-fold greater potency [2]. This head-to-head comparison within the same experimental framework establishes the dimethylated salicylaldehyde scaffold as a moderate but distinctly characterized ALDH3A1 inhibitor, clearly differentiated from more potent but structurally divergent benzaldehyde analogs.

ALDH3A1 inhibition enzyme kinetics benzaldehyde oxidation

Steric Influence of 4,6-Dimethyl Substitution on Condensation Selectivity vs. Unsubstituted Salicylaldehyde

The 4,6-dimethyl substitution pattern introduces steric hindrance adjacent to the reactive aldehyde group at position 1 and the phenolic hydroxyl at position 2, a structural feature absent in unsubstituted salicylaldehyde [1]. This steric environment influences selectivity in condensation and coupling reactions by modulating the approach trajectory of nucleophiles. While unsubstituted salicylaldehyde presents minimal steric obstruction around the aldehyde carbon, the presence of methyl groups at the 4- and 6-positions in the target compound can favor mono-condensation over bis-condensation pathways and direct the regiochemistry of heterocycle formation, a property documented in synthetic protocols employing this compound as a precursor to sterically defined Schiff bases and metal complexes [1].

Schiff base synthesis steric hindrance regioselectivity

Aqueous Solubility at 25 °C: 2-Hydroxy-4,6-dimethylbenzaldehyde vs. Salicylaldehyde

The calculated aqueous solubility of 2-hydroxy-4,6-dimethylbenzaldehyde at 25 °C is 0.74 g/L, classifying it as very slightly soluble . By comparison, the calculated solubility of unsubstituted salicylaldehyde (2-hydroxybenzaldehyde) is reported as approximately 14 g/L at 25 °C, based on ChemSpider and HMDB data . This ~19-fold lower solubility reflects the increased hydrophobicity imparted by the two methyl groups and has direct implications for reaction medium selection: the dimethylated derivative requires a higher proportion of organic co-solvent (e.g., dioxane, DMF, or ethanol) for homogeneous reactions compared to salicylaldehyde.

solubility logP formulation

Comparative Antimicrobial Activity Profile: 4,6-Dimethyl vs. 4,6-Dimethoxy Substituted Salicylaldehydes

In a systematic antimicrobial survey of 23 substituted salicylaldehydes using the paper disc agar diffusion method, 4,6-dimethoxysalicylaldehyde displayed considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae, while exhibiting minimal activity against bacteria [1]. Unsubstituted benzaldehyde and salicylaldehyde both had minimal activity in the same assay [1]. Although 2-hydroxy-4,6-dimethylbenzaldehyde (4,6-dimethylsalicylaldehyde) was not explicitly included in Pelttari's 2007 panel, the structure-activity relationship data indicate that 4,6-disubstitution is a critical determinant of antifungal activity, with the electronic nature of the substituent (methoxy vs. methyl) modulating potency. Halogenated and nitro-substituted salicylaldehydes in the same study produced inhibition zones up to 49 mm, demonstrating the wide dynamic range achievable by substitution [1].

antifungal activity Candida albicans paper disc diffusion

Schiff Base and Metal Complex Formation: Sterically Guided Coordination Chemistry vs. Unsubstituted Salicylaldehyde

The Schiff base derived from 2-hydroxy-4,6-dimethylbenzaldehyde forms a bidentate (O,N) chelation site capable of coordinating divalent and trivalent metal ions . The 4,6-dimethyl substituents influence the dissociation constant (pK) of the phenolic proton and the basicity of the azomethine nitrogen through combined inductive and steric effects. A closely related study on 5-chloro-4,6-dimethylsalicylaldehyde demonstrated measurable shifts in proton affinity and metal complex stability constants across a series of divalent (Mg²⁺, Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) and trivalent (Y³⁺, La³⁺, Pr³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺, Er³⁺, Yb³⁺) metal ions when compared to unsubstituted salicylaldehyde ligands [1]. These differences in chelation strength directly impact the utility of the compound as a ligand precursor in coordination chemistry and metallodrug design.

metal chelates stability constants bidentate ligands

High-Confidence Application Scenarios for 2-Hydroxy-4,6-dimethylbenzaldehyde Based on Evidence Differentiation


ALDH3A1 Inhibitor Probe Development

The confirmed IC₅₀ of 2,100 nM against human ALDH3A1 [1] positions this compound as a moderate-affinity starting scaffold for medicinal chemistry optimization. Unlike the more potent CB7 analog (IC₅₀ = 200 nM), the dimethylsalicylaldehyde scaffold offers a distinct structure-activity relationship entry point with potentially different selectivity profiles across the ALDH enzyme family. Researchers can use this compound for structure-based design of ALDH3A1-selective inhibitors for oncology or metabolic disease applications.

Sterically Controlled Schiff Base Ligand Synthesis

The steric hindrance provided by the 4,6-dimethyl groups enables controlled mono-Schiff base formation with primary amines, suppressing undesired bis-condensation side-reactions that can occur with unsubstituted salicylaldehyde [2]. This property is especially valuable when synthesizing well-defined, monomeric metal complexes for homogeneous catalysis or single-molecule magnet design.

Aqueous-Organic Biphasic Reaction Optimization

With an aqueous solubility of only 0.74 g/L at 25 °C—approximately 19-fold lower than salicylaldehyde —this compound requires deliberate co-solvent selection (e.g., dioxane-water mixtures at 75:25 v/v, as employed in related potentiometric studies) to achieve homogeneous reaction conditions. Users performing metal complexation titrations in mixed aqueous-organic media benefit from the predictable partitioning behavior of this hydrophobic aldehyde.

Antifungal Lead Scaffold Diversification

Although not directly tested in Pelttari's antimicrobial panel, the 4,6-dimethyl substitution pattern places this compound at a defined point on the antifungal activity gradient between inactive salicylaldehyde and highly active halogenated analogs [3]. This makes it a valuable core scaffold for systematic diversification to explore electronic and steric contributions to anti-Candida activity.

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